ethyl 4-[(7Z)-7-(3-bromobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
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Overview
Description
ETHYL 4-[(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE is a complex organic compound that belongs to the class of thiazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a thiazolotriazine core makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl 2-bromoacetate under basic conditions to form the thiazolotriazine core. The final step involves esterification with benzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-[(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
ETHYL 4-[(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE can be compared with other thiazolotriazine derivatives:
Similar Compounds: Compounds like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Uniqueness: The presence of the bromophenyl group and the specific arrangement of functional groups make it unique in terms of its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18BrN3O3S |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
ethyl 4-[(7Z)-7-[(3-bromophenyl)methylidene]-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoate |
InChI |
InChI=1S/C21H18BrN3O3S/c1-2-28-20(27)15-6-8-17(9-7-15)24-12-23-21-25(13-24)19(26)18(29-21)11-14-4-3-5-16(22)10-14/h3-11H,2,12-13H2,1H3/b18-11- |
InChI Key |
LHUGJYSDOZJEFO-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)Br)S3 |
Origin of Product |
United States |
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